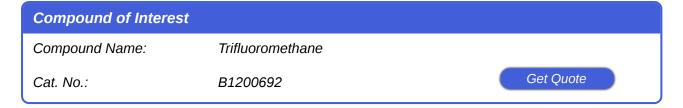


thermodynamic properties of trifluoromethane gas

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An In-depth Technical Guide on the Thermodynamic Properties of Trifluoromethane (R-23)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trifluoromethane (CHF₃), also known as fluoroform or HFC-23, is a colorless, odorless, non-flammable gas.[1][2][3] It is a member of the hydrofluorocarbon (HFC) family and sees use as a refrigerant in very low-temperature systems, a plasma etching agent in the semiconductor industry, and a fire suppression agent.[4][5] Due to its chemical inertness and specific thermodynamic characteristics, a thorough understanding of its properties is crucial for its application in various scientific and industrial fields.[3] This guide provides a comprehensive overview of the thermodynamic properties of **trifluoromethane**, detailed experimental protocols for their measurement, and logical workflows for property determination.

Core Thermodynamic Properties

The thermodynamic behavior of **trifluoromethane** can be described by a fundamental equation of state, which allows for the calculation of various properties across a wide range of temperatures and pressures.[6][7] The formulation is generally valid from the triple point (118.02 K) to approximately 475 K and at pressures up to 120 MPa.[6][8]

Physical Constants



A summary of the fundamental physical constants for **trifluoromethane** is provided in the table below.

Property	Value	Units
Molecular Weight	70.014	g/mol
Boiling Point (at 1 atm)	-82.0	°C
Melting Point	-155.18	°C
Critical Temperature	25.92	°C
Critical Pressure	4.836	MPa
Critical Density	525.02	kg/m ³
Triple Point Temperature	118.02	К

Sources:[1][2][9][10][11][12][13]

Quantitative Thermodynamic Data

The following tables summarize key thermodynamic properties of **trifluoromethane** at various conditions.

Table 1: Vapor Pressure of Saturated Trifluoromethane

Temperature (°C)	Pressure (kPa)
-100	46.9
-80	136.5
-60	333.8
-40	701.4
-20	1354.8
0	2447.8
20	4168.2



Note: Values are calculated based on correlations presented in the literature.[1][14][15]

Table 2: Density of Saturated Trifluoromethane

Temperature (°C)	Liquid Density (kg/m ³)	Vapor Density (kg/m ³)
-100	1442.0	2.9
-80	1374.0	7.8
-60	1298.0	17.5
-40	1210.0	35.1
-20	1102.0	65.4
0	958.0	118.1
20	701.0	240.3

Note: Values are derived from equations of state and experimental data.[1][11][14][15]

Table 3: Isobaric Heat Capacity (Cp) of Trifluoromethane

Gas at 1 atm

Temperature (°C)	Cp (kJ/kg·K)
-50	0.635
0	0.708
50	0.781
100	0.852
150	0.918
200	0.979

Note: These values are for the gas phase at constant pressure.[16][17]





Table 4: Enthalpy and Entropy of Saturated

Trifluoromethane

Temperature (°C)	Liquid Enthalpy (kJ/kg)	Vapor Enthalpy (kJ/kg)	Liquid Entropy (kJ/kg·K)	Vapor Entropy (kJ/kg·K)
-80	100.0	314.1	0.589	1.402
-60	125.6	325.8	0.697	1.385
-40	151.8	335.9	0.798	1.371
-20	179.3	343.8	0.895	1.358
0	209.1	348.3	0.992	1.341
20	244.5	345.9	1.096	1.309

Note: Reference state for enthalpy and entropy can vary.[11][16]

Table 5: Transport Properties of Trifluoromethane Gas at

1 atm

Temperature (°C)	Viscosity (µPa·s)	Thermal Conductivity (mW/m·K)
-50	9.9	10.2
0	12.4	13.8
50	14.7	17.3
100	16.9	20.7
150	19.0	24.0
200	21.0	27.2

Note: Transport properties are dependent on both temperature and pressure.[8][18]

Experimental Protocols



Accurate determination of thermodynamic properties relies on precise experimental methodologies. Below are detailed protocols for key measurements.

Protocol 1: Determination of Vapor Pressure by the Static Method

- Apparatus: A high-pressure isoteniscope, a constant temperature bath, a calibrated pressure transducer, and a vacuum pump.
- Procedure:
 - Evacuate the entire system, including the isoteniscope, to a pressure of a few microns of mercury.
 - 2. Introduce a pure sample of **trifluoromethane** into the isoteniscope, condensing it at a low temperature.
 - 3. Immerse the isoteniscope in the constant-temperature bath, ensuring the temperature is stable and accurately measured.
 - 4. Allow the system to reach thermal and phase equilibrium.
 - 5. Record the pressure reading from the transducer.
 - 6. Repeat the measurement at various temperatures to obtain the vapor pressure curve.

Source:[14][15]

Protocol 2: Determination of Gas Density using a Vibrating Tube Densitometer

- Apparatus: A vibrating tube densitometer, a temperature-controlled chamber, a pressure regulator, and a source of high-purity trifluoromethane gas.[19][20][21]
- Procedure:
 - 1. Calibrate the densitometer with at least two fluids of known density (e.g., dry nitrogen and a reference gas).



- 2. Evacuate the densitometer tube.
- 3. Introduce the **trifluoromethane** gas sample into the tube, controlling the pressure with the regulator.
- 4. Allow the temperature of the gas and the densitometer to stabilize within the temperaturecontrolled chamber.
- 5. Measure the resonant frequency of the vibrating tube.
- 6. The instrument's software will convert the resonant frequency to a density value based on the initial calibration.
- 7. Repeat measurements at different temperatures and pressures as required.

Source:[19][20][21][22]

Protocol 3: Determination of Specific Heat Capacity by Differential Scanning Calorimetry (DSC)

- Apparatus: A differential scanning calorimeter (DSC), sample and reference crucibles, and a source of high-purity trifluoromethane gas.[23][24][25]
- Procedure:
 - Perform a baseline measurement with empty crucibles in the DSC cell over the desired temperature range.
 - 2. Place a known mass of a standard material (e.g., sapphire) in the sample crucible and run the same temperature program to calibrate the heat flow signal.
 - 3. Introduce a known mass of the **trifluoromethane** sample into a hermetically sealed crucible.
 - 4. Place the sample crucible and an empty reference crucible in the DSC cell.
 - 5. Heat the sample at a constant rate over the desired temperature range.



- 6. The DSC measures the difference in heat flow required to raise the temperature of the sample and the reference.
- 7. The specific heat capacity is calculated from the difference in heat flow between the sample and the baseline, relative to the heat flow of the standard material.

Source:[23][24][25][26]

Protocol 4: Determination of Thermal Conductivity by the Transient Hot-Wire Method

- Apparatus: A transient hot-wire apparatus consisting of a thin platinum wire suspended in a
 pressure vessel, a Wheatstone bridge, a high-speed data acquisition system, and a
 temperature- and pressure-controlled environment.[27][28][29][30]
- Procedure:
 - 1. Calibrate the resistance of the platinum wire as a function of temperature.
 - 2. Evacuate the pressure vessel and fill it with the **trifluoromethane** gas sample to the desired pressure.
 - 3. Allow the system to reach thermal equilibrium.
 - 4. Apply a step voltage to the Wheatstone bridge, causing the platinum wire to heat up.
 - 5. Record the transient temperature rise of the wire as a function of time by measuring its resistance change.
 - 6. The thermal conductivity of the gas is determined from the slope of the temperature rise versus the logarithm of time, applying necessary corrections for non-ideal effects.

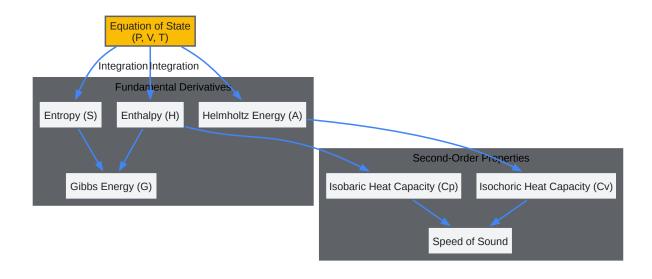
Source:[27][28][29][30][31]

Visualizations

Logical Relationship of Thermodynamic Properties



The following diagram illustrates the central role of the equation of state (EoS) in deriving various thermodynamic properties of a pure substance like **trifluoromethane**.





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